molecular formula C21H18ClN5O3 B2803486 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 852440-96-1

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2803486
CAS No.: 852440-96-1
M. Wt: 423.86
InChI Key: UCFZAFUKNYVMSJ-UHFFFAOYSA-N
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Description

The compound 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide features a pyrazolo[3,4-d]pyrimidinone core substituted at position 1 with a 4-chlorophenyl group and at position 5 with an acetamide-linked 2-ethoxyphenyl moiety. Its design leverages halogenated aromatic groups and ethoxy substituents to optimize steric, electronic, and pharmacokinetic properties .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3/c1-2-30-18-6-4-3-5-17(18)25-19(28)12-26-13-23-20-16(21(26)29)11-24-27(20)15-9-7-14(22)8-10-15/h3-11,13H,2,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFZAFUKNYVMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and suitable catalysts to facilitate the substitution reaction.

    Attachment of the ethoxyphenylacetamide moiety: This final step may involve amide bond formation using reagents such as ethyl chloroacetate and aniline derivatives under basic or acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenated compounds and catalysts like palladium on carbon (Pd/C) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may bind to the active site of enzymes, preventing their normal function.

    Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Pathway modulation: It can influence various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences and Similarities
Compound ID Core Structure Position 1 Substituent Acetamide Substituent Key Physical Properties Source
Target Compound Pyrazolo[3,4-d]pyrimidinone 4-Chlorophenyl N-(2-ethoxyphenyl) Not reported
Compound Pyrazolo[3,4-d]pyrimidinone 4-Fluorophenyl N-(2-methoxyphenyl) Not reported
Compound Pyrazolo[3,4-d]pyrimidinone 3-Chlorophenyl N-methyl Basic attributes reported
Compound (4f) Pyrazolo[3,4-b]pyridine 4-Chlorophenyl N-(4-fluorophenyl) MP: 214–216°C; IR: 1684 cm⁻¹
Compound Pyrazolo[3,4-d]pyrimidinone 4-(Dimethylamino) Chromenone-linked ethyl MP: 302–304°C; Mass: 571.198
Analysis of Substituent Effects
  • Halogen vs. The dimethylamino group in ’s compound introduces electron-donating properties, which may improve solubility but reduce electrophilic reactivity .
  • ’s 4f compound substitutes the pyrimidinone core with a pyridine ring, altering π-π stacking interactions and hydrogen-bonding capacity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound ID Melting Point (°C) IR (C=O stretch, cm⁻¹) Mass (M+1) Synthetic Yield (%)
Target Compound Not reported Not reported Not reported Not reported
Compound 302–304 Not reported 571.198 19
Compound Not reported Not reported Not reported Not reported
Compound (4f) 214–216 1684 486 (M+) Not reported
  • Melting Points: Higher melting points (e.g., 302–304°C in ) correlate with increased molecular symmetry and strong intermolecular forces, such as hydrogen bonding from the chromenone moiety . The lower MP of 214–216°C in ’s 4f may reflect reduced planarity due to the pyridine core .

Computational and Analytical Insights

  • 4-fluorophenyl (). This impacts charge distribution and binding pocket interactions .

Biological Activity

The compound 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide is part of a class of pyrazolo[3,4-d]pyrimidine derivatives known for their diverse biological activities, particularly in oncology and infectious disease research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C23H22ClN5O4
  • Molecular Weight : 467.9 g/mol
  • CAS Number : 852441-34-0

Pyrazolo[3,4-d]pyrimidines exhibit their biological activity through several mechanisms:

  • Inhibition of Kinases : These compounds often act as inhibitors of cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation, leading to antiproliferative effects in cancer cells .
  • Apoptosis Induction : They can trigger apoptosis through various pathways, including the activation of caspases. For instance, one study noted that a derivative increased caspase-3 levels significantly in breast cancer cell lines .
  • Antimicrobial Activity : Some derivatives have shown potential as anti-tubercular agents, demonstrating activity against Mycobacterium tuberculosis with low IC50 values .

Anticancer Activity

A series of studies have evaluated the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives:

CompoundCell Line TestedIC50 (µM)Mechanism
12bMDA-MB-4684.5CDK inhibition, apoptosis induction
12cT47D6.0EGFR inhibition
12dMCF-10a>20Selectivity for cancer cells

In vitro studies reported that compound 12b could halt the cell cycle at the S phase and increase total apoptosis by approximately 19-fold compared to controls .

Antitubercular Activity

Research has highlighted the potential of certain pyrazolo[3,4-d]pyrimidine derivatives as anti-tubercular agents:

CompoundActivity Against Mycobacterium tuberculosisIC50 (µM)
6aSignificant activity1.35
6eModerate activity2.18

These compounds were found to be non-toxic to human embryonic kidney cells (HEK-293), indicating their potential for further development in therapeutic applications .

Case Studies

  • Breast Cancer Treatment :
    • A study on the efficacy of pyrazolo[3,4-d]pyrimidine derivatives against breast cancer cell lines showed that these compounds could effectively inhibit tumor growth through multiple pathways including apoptosis and cell cycle arrest.
  • Tuberculosis Research :
    • Investigations into new anti-tubercular agents revealed that specific derivatives exhibited potent activity against Mycobacterium tuberculosis, suggesting a promising avenue for developing new treatments for tuberculosis.

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